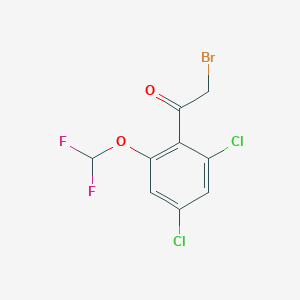

2',4'-Dichloro-6'-(difluoromethoxy)phenacyl bromide

描述

2',4'-Dichloro-6'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative characterized by a dichloro-substituted aromatic ring and a difluoromethoxy group at the 6' position. This compound is structurally optimized for enhanced reactivity and biological activity due to the electron-withdrawing effects of chlorine and fluorine substituents. Phenacyl bromides, in general, serve as key intermediates in synthesizing heterocyclic compounds, pharmaceuticals, and agrochemicals .

属性

IUPAC Name |

2-bromo-1-[2,4-dichloro-6-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2F2O2/c10-3-6(15)8-5(12)1-4(11)2-7(8)16-9(13)14/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLITDVMWVVLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)C(=O)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2',4'-Dichloro-6'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and anticancer effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 333.94 g/mol. The presence of multiple halogen atoms and a difluoromethoxy group enhances its reactivity and potential pharmacological properties. The compound can form covalent bonds with biological molecules, which is crucial for its biological activity.

The mechanism by which this compound exerts its effects involves the formation of covalent bonds with target biomolecules. The bromide group serves as a leaving group, allowing the compound to react with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .

Antimicrobial Activity

Phenacyl derivatives are often noted for their antimicrobial properties. The introduction of halogen atoms typically enhances these effects by increasing the compound's reactivity towards microbial targets. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | MIC ≤ 32 µg/mL |

| Similar Phenacyl Derivatives | Escherichia coli | MIC ≤ 16 µg/mL |

The biological activity may be attributed to interactions with key biomolecules in microbial cells, leading to the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair in bacteria .

Anticancer Properties

Research has shown that phenacyl derivatives, including this compound, can inhibit cancer cell proliferation. Studies indicate that compounds with similar structures can exhibit significant anticancer activity by disrupting cellular processes involved in tumor growth.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of phenacyl derivatives, it was found that:

- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).

- Results : The compound demonstrated IC50 values indicating effective inhibition of cell growth at concentrations ranging from 10 to 50 µM.

These findings suggest that this compound may serve as a promising candidate for further development in anticancer therapies .

相似化合物的比较

Structural and Functional Group Variations

The compound belongs to a family of halogenated phenacyl bromides. Key analogs include:

Key Observations :

- Halogen Effects : Bromide derivatives (e.g., phenacyl bromide) exhibit superior reactivity over chlorides in nucleophilic substitutions due to Br⁻ being a better leaving group .

- Substituent Positioning: The 2',4'-dichloro configuration in the target compound enhances steric and electronic effects compared to monosubstituted analogs (e.g., 4-chlorophenacyl bromide) .

- Difluoromethoxy Group: The 6'-difluoromethoxy substituent increases metabolic stability and lipophilicity compared to non-fluorinated analogs .

Target Compound vs. Other Phenacyl Bromides :

- Heterocycle Synthesis : Like phenacyl bromide, the target compound reacts with nucleophiles (e.g., triazoles, thiols) to form heterocyclic scaffolds. However, its dichloro-difluoromethoxy substituents may slow reaction kinetics due to steric hindrance .

- Photoredox Reactivity : Phenacyl bromides generally outperform chlorides in photoredox alkylation. For example, phenacyl bromide yields boronic esters in 57% yield under Ru catalysis, whereas phenacyl chloride fails under similar conditions .

Molluscicidal Activity :

- Phenacyl bromide achieves 59% snail mortality in field trials, outperforming phenacyl chloride (Table 2, ).

- Mechanistic Insight : The higher activity of bromides correlates with stronger electron-withdrawing effects, enhancing interaction with sulfhydryl groups in biological targets .

Antimicrobial Potential:

Physical and Chemical Properties

| Property | 2',4'-Dichloro-6'-(difluoromethoxy)phenacyl Bromide | Phenacyl Bromide | 4-Chlorophenacyl Bromide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 199.05 | 233.49 |

| Reactivity | High (Br⁻ leaving group, EWG substituents) | High | Moderate |

| Solubility | Low in water; soluble in acetone, DCM | Soluble in polar solvents | Similar to phenacyl Br |

| Stability | Enhanced by fluorine substituents | Air-sensitive | Moderate stability |

Notes:

- The difluoromethoxy group improves thermal stability and resistance to hydrolysis compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。